2-(4-chlorophenoxy)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
Beschreibung
The compound 2-(4-chlorophenoxy)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one features a hybrid heterocyclic architecture combining a triazolopyrimidine core, a piperazine linker, and a 4-chlorophenoxy-substituted ethanone moiety. The synthesis and structural analysis of analogous compounds (e.g., m6 in ) rely on techniques like X-ray crystallography, for which programs like SHELX () are widely employed .
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O2/c1-23-16-15(21-22-23)17(20-11-19-16)25-8-6-24(7-9-25)14(26)10-27-13-4-2-12(18)3-5-13/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFKVZQDXUDHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound m6 (1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one), described in , shares key structural motifs with the target compound but differs in critical substituents and connectivity (Table 1).
Table 1: Structural Comparison of Target Compound and m6
Key Observations:
Piperazine-Ethanone Core: Both compounds utilize a piperazine-ethanone backbone, which enhances solubility and provides a scaffold for attaching pharmacophores.
Chloro Substituent: The target compound’s chloro group is part of a phenoxy ether, whereas m6 positions chlorine on the pyrimidine ring. This difference may influence electronic effects and binding interactions—phenoxy groups can act as hydrogen-bond acceptors, while pyrimidine-bound chlorines may enhance π-stacking or hydrophobic interactions.
Triazole Motifs : The 1,2,3-triazole in the target compound is fused to a pyrimidine, forming a rigid bicyclic system. In contrast, m6 ’s 1,2,4-triazole is appended with a bulky isopropyl group, which could sterically hinder interactions with flat binding pockets (e.g., ATP-binding sites in kinases).
Amino Linkages: m6 employs phenylamino and pyrimidinylamino linkers, which are prone to metabolic oxidation. The target compound’s phenoxy group may confer greater metabolic stability due to the ether bond’s resistance to enzymatic cleavage.
Research Implications and Limitations
- Binding Affinity : The triazolopyrimidine core in the target compound may mimic purine bases, making it a candidate for kinase or protease inhibition.
- Solubility: The 4-chlorophenoxy group’s lipophilicity could reduce aqueous solubility compared to m6, necessitating formulation optimization.
- Synthetic Accessibility : highlights the use of nBuOH and HCl in synthesizing m6 , suggesting similar conditions might apply to the target compound’s preparation.
Limitations:
- No quantitative data (e.g., IC₅₀, logP) are available for direct comparison.
- The role of SHELX () in resolving the target compound’s crystal structure remains speculative without explicit references.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
